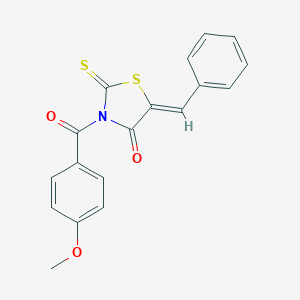
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine, also known as BBR-2, is a small molecule that has shown promising results in various scientific research studies. It is a rhodanine derivative that has been synthesized and studied extensively for its potential applications in medicine and biochemistry.
Aplicaciones Científicas De Investigación
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine has been extensively studied for its potential applications in medicine and biochemistry. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and other neurodegenerative disorders. Additionally, this compound has been used as a tool in various biochemical and physiological studies due to its ability to modulate certain signaling pathways.
Mecanismo De Acción
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine exerts its effects through multiple mechanisms. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response. This compound also activates AMPK, a protein kinase that regulates cellular metabolism. Additionally, this compound has been shown to modulate the activity of various enzymes, including acetylcholinesterase and β-secretase, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. This compound has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment option for diabetes. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine has several advantages as a tool for scientific research. It is a small molecule that can easily penetrate cell membranes and modulate intracellular signaling pathways. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, this compound also has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise to synthesize. Additionally, the effects of this compound can vary depending on the concentration used and the experimental conditions.
Direcciones Futuras
There are several future directions for the study of 5-Benzylidene-3-(4-methoxybenzoyl)rhodanine. One potential area of research is the development of this compound analogs with improved pharmacokinetic properties. Additionally, this compound could be studied for its potential use in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Finally, this compound could be studied in combination with other drugs to determine its potential synergistic effects.
Conclusion:
In conclusion, this compound is a promising small molecule that has shown potential applications in medicine and biochemistry. It has anti-inflammatory, antioxidant, and anti-tumor properties and has been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and other neurodegenerative disorders. This compound exerts its effects through multiple mechanisms and has a wide range of biochemical and physiological effects. While this compound has some limitations for lab experiments, it is a valuable tool for scientific research and has several potential future directions for study.
Métodos De Síntesis
5-Benzylidene-3-(4-methoxybenzoyl)rhodanine can be synthesized through a multistep process involving the condensation of 4-methoxybenzoyl chloride with 5-benzylidene-2-thioxo-4-thiazolidinone. The resulting compound is then subjected to cyclization to obtain this compound. The synthesis of this compound is a complex process and requires specialized equipment and expertise.
Propiedades
Fórmula molecular |
C18H13NO3S2 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-3-(4-methoxybenzoyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13NO3S2/c1-22-14-9-7-13(8-10-14)16(20)19-17(21)15(24-18(19)23)11-12-5-3-2-4-6-12/h2-11H,1H3/b15-11- |
Clave InChI |
RNRCTMRSSLTLCD-PTNGSMBKSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273856.png)


![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B273861.png)
![methyl N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenecarboximidoate](/img/structure/B273869.png)

![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)



![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)